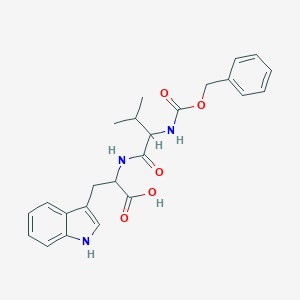

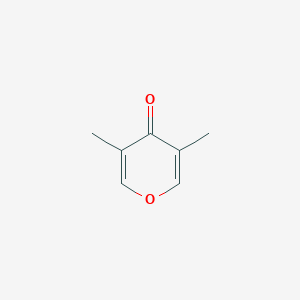

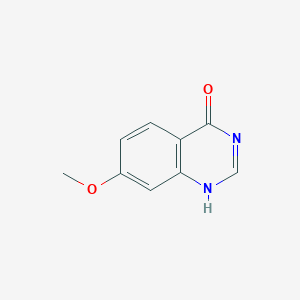

3,5-Diiodo-L-tyrosine dihydrate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Iodogorgoic acid, apothyrin, jodgorgon has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of thyroid hormones and other iodinated compounds.

Biology: The compound is studied for its role in thyroid hormone biosynthesis and its effects on cellular processes.

Medicine: Iodogorgoic acid, apothyrin, jodgorgon is used in research related to thyroid disorders and hormone replacement therapies.

Industry: The compound is utilized in the production of iodinated pharmaceuticals and diagnostic agents

Mécanisme D'action

Target of Action

The primary target of 3,5-Diiodo-L-tyrosine dihydrate is thyroid peroxidase (TPO) . TPO is an enzyme that catalyzes the iodination of tyrosine residues in thyroglobulin, a critical step in the synthesis of thyroid hormones .

Mode of Action

This compound serves as a substrate for TPO . It undergoes iodination, a process facilitated by TPO, to form diiodotyrosine (DIT), which is an intermediate in the biosynthesis of thyroid hormones .

Biochemical Pathways

The compound plays a significant role in the biosynthesis of thyroid hormones . It is iodinated to form DIT, which then combines with monoiodotyrosine (MIT) to form triiodothyronine (T3), or with another DIT molecule to form thyroxine (T4) . These hormones are crucial for regulating various physiological processes, including metabolism, growth, and development .

Pharmacokinetics

As a substrate for tpo, it is likely to be absorbed and distributed in the body where tpo is present, primarily in the thyroid gland .

Result of Action

The iodination of this compound and its subsequent conversion to thyroid hormones have profound effects at the molecular and cellular levels . Thyroid hormones regulate gene activity, affecting processes such as homeostasis, lipid metabolism, and insulin resistance .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the availability of iodine in the body can affect the iodination process. Additionally, factors that affect the activity of TPO, such as the presence of inhibitors or the pH of the environment, may also influence the action of the compound . .

Analyse Biochimique

Biochemical Properties

3,5-Diiodo-L-tyrosine dihydrate plays a crucial role in biochemical reactions, particularly in the synthesis of thyroid hormones. It serves as a substrate for thyroid peroxidase (TPO), an enzyme that catalyzes the iodination of tyrosine residues in thyroglobulin . This iodination process is a key step in the production of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). Additionally, this compound interacts with halogenated tyrosine and thyroid hormone aminotransferase, further contributing to thyroid hormone metabolism .

Cellular Effects

This compound influences various cellular processes, particularly those related to thyroid function. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to regulate gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance . The compound’s impact on thyroid hormone synthesis also indirectly influences cellular metabolism and energy expenditure.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with thyroid peroxidase (TPO). This enzyme catalyzes the iodination of tyrosine residues, leading to the formation of thyroid hormones . The compound’s role as a substrate for TPO highlights its importance in the stepwise synthesis of thyroid hormones. Additionally, this compound may influence enzyme inhibition or activation, further modulating thyroid hormone production and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its degradation can impact its efficacy in biochemical assays . Long-term exposure to the compound may also lead to changes in cellular metabolism and thyroid hormone levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance thyroid hormone synthesis and improve metabolic function. Higher doses can lead to toxic or adverse effects, including disruptions in thyroid hormone balance and potential toxicity . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to thyroid hormone synthesis. It interacts with enzymes such as thyroid peroxidase (TPO) and halogenated tyrosine aminotransferase, facilitating the iodination of tyrosine residues and the production of thyroid hormones . These metabolic pathways are crucial for maintaining thyroid function and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s localization and accumulation in thyroid tissues, where it participates in hormone synthesis . The distribution of this compound is essential for its role in thyroid hormone production and its overall biochemical activity.

Subcellular Localization

This compound is primarily localized in the thyroid gland, where it exerts its effects on thyroid hormone synthesis. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within thyroid cells . This localization is critical for its function in iodination and hormone production.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide iodogorgoïque, l'apothyrine, le jodgorgon est synthétisé par l'iodation de la monoiodotyrosineLe processus d'iodation nécessite généralement une source d'iode, comme l'iode ou l'iodure de potassium, et un agent oxydant pour faciliter l'incorporation de l'iode dans la structure de la tyrosine .

Méthodes de production industrielle : Dans les milieux industriels, la production d'acide iodogorgoïque, d'apothyrine, de jodgorgon suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour assurer un rendement élevé et une pureté du produit final. La production industrielle peut également impliquer des étapes de purification supplémentaires pour éliminer toute impureté et obtenir la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : L'acide iodogorgoïque, l'apothyrine, le jodgorgon subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés iodés.

Réduction : Les réactions de réduction peuvent conduire à l'élimination des atomes d'iode, ramenant le composé à sa forme monoiodotyrosine.

Substitution : L'acide iodogorgoïque, l'apothyrine, le jodgorgon peuvent participer à des réactions de substitution où les atomes d'iode sont remplacés par d'autres groupes fonctionnels

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'hypochlorite de sodium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les agents halogénants ou les nucléophiles sont utilisés pour les réactions de substitution

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés iodés, des composés déiodés et des dérivés substitués de la tyrosine .

4. Applications de la recherche scientifique

L'acide iodogorgoïque, l'apothyrine, le jodgorgon a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse d'hormones thyroïdiennes et d'autres composés iodés.

Biologie : Le composé est étudié pour son rôle dans la biosynthèse des hormones thyroïdiennes et ses effets sur les processus cellulaires.

Médecine : L'acide iodogorgoïque, l'apothyrine, le jodgorgon est utilisé dans la recherche sur les troubles de la thyroïde et les thérapies de remplacement hormonal.

Industrie : Le composé est utilisé dans la production de produits pharmaceutiques iodés et d'agents de diagnostic

5. Mécanisme d'action

L'acide iodogorgoïque, l'apothyrine, le jodgorgon exerce ses effets par son rôle dans la biosynthèse des hormones thyroïdiennes. Le composé interagit avec la peroxydase thyroïdienne, une enzyme qui catalyse l'iodation des résidus de tyrosine dans la thyroglobuline. Ce processus conduit à la formation de diiodotyrosine, qui s'accouple ensuite à d'autres résidus de tyrosine iodés pour former les hormones T4 et T3. Ces hormones régulent divers processus physiologiques, notamment le métabolisme, la croissance et le développement .

Composés similaires :

Monoiodotyrosine : Un précurseur dans la biosynthèse de l'acide iodogorgoïque, de l'apothyrine, du jodgorgon.

Thyroxine (T4) : Une hormone thyroïdienne formée par l'accouplement de deux résidus de diiodotyrosine.

Triiodothyronine (T3) : Une hormone thyroïdienne formée par l'accouplement de résidus de monoiodotyrosine et de diiodotyrosine

Unicité : L'acide iodogorgoïque, l'apothyrine, le jodgorgon est unique en raison de son rôle spécifique dans la biosynthèse des hormones thyroïdiennes. Contrairement à d'autres composés iodés, il sert de précurseur direct à la formation des hormones T4 et T3, ce qui le rend essentiel au bon fonctionnement de la thyroïde et à la régulation hormonale .

Comparaison Avec Des Composés Similaires

Monoiodotyrosine: A precursor in the biosynthesis of iodogorgoic acid, apothyrin, jodgorgon.

Thyroxine (T4): A thyroid hormone formed from the coupling of two diiodotyrosine residues.

Triiodothyronine (T3): A thyroid hormone formed from the coupling of monoiodotyrosine and diiodotyrosine residues

Uniqueness: Iodogorgoic acid, apothyrin, jodgorgon is unique due to its specific role in thyroid hormone biosynthesis. Unlike other iodinated compounds, it serves as a direct precursor to the formation of T4 and T3 hormones, making it essential for proper thyroid function and hormone regulation .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAGQOOMOOUEGY-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)N.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13I2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017673 | |

| Record name | 3,5-Diiodo-L-tyrosine dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18835-59-1 | |

| Record name | 3,5-Diiodo-L-tyrosine dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diiodo-L-tyrosine dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is it important to identify different iodine species in seaweed?

A: Understanding the specific forms of iodine present in seaweed, including 3,5-diiodo-L-tyrosine dihydrate (DIT), is crucial for several reasons. [] Knowing which iodine species are present in the seaweed may therefore assist in developing new tools and procedures to enable reduction of the iodine content. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.